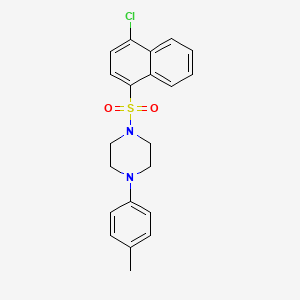

4-氟-N-(2-羟基-3-甲氧基-2-甲基丙基)-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, including cyclooxygenases and carbonic anhydrases, and for their potential therapeutic applications in diseases such as Alzheimer's and arthritis .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of a suitable amine with benzenesulfonyl chloride in the presence of a base, followed by further functionalization with various substituents . For instance, the synthesis of a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives was achieved by examining the effects of substituents at the ortho position to the sulfonamide group on the phenyl ring, where the introduction of a fluorine atom was found to preserve COX-2 potency and increase selectivity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further modified with various substituents that influence the compound's properties and biological activity. For example, the introduction of a fluorine atom has been shown to enhance the selectivity of COX-2 inhibitors . Additionally, crystal structure analysis of related compounds has provided insights into the packing patterns and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, including cycloisomerization and N-demethylation, which are often catalyzed by metals such as silver and copper . These reactions are important for the synthesis of complex molecules with potential therapeutic applications. For example, N-fluorobenzenesulfonimide has been used as an effective catalyst attenuator in the annulation of ynesulfonamide to synthesize azepino[4,5-b]indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative atoms such as fluorine affects the compound's acidity, reactivity, and binding affinity to enzymes. NMR studies have provided detailed information on the binding interactions of 4-fluorobenzenesulfonamide with carbonic anhydrases, revealing the stoichiometry and the nature of the inhibitor-enzyme complex . Additionally, the crystal structures of related compounds have been investigated to understand their intermolecular interactions, which are essential for predicting the compound's solubility, stability, and reactivity .

科学研究应用

荧光团和氟化试剂

- 与“4-氟-N-(2-羟基-3-甲氧基-2-甲基丙基)-2-甲基苯磺酰胺”结构相关的化合物已被合成,并研究了其作为荧光团的特性。一项研究描述了与锌喹啉相关的荧光团异构体的合成,该异构体与 Zn(II) 形成荧光配合物,表明在基于荧光的传感和成像技术中具有潜在应用 (Kimber 等人,2003)。

- 另一项研究介绍了一种新型亲电氟化试剂,展示了其在提高产物对映选择性方面的效用。这表明在对映体纯化合物的合成中具有潜在用途,这是药物研究中的一个关键方面 (Yasui 等人,2011)。

缓蚀和材料科学

- 对哌啶衍生物的研究,包括与“4-氟-N-(2-羟基-3-甲氧基-2-甲基丙基)-2-甲基苯磺酰胺”类似的化合物,表明它们作为铁的缓蚀剂的有效性。这些发现对材料科学和工业应用具有影响 (Kaya 等人,2016)。

晶体结构和分子相互作用

- 已经确定了相关苯磺酰胺化合物的晶体结构,提供了对分子相互作用和结构的见解。这些知识对于理解材料的特性和设计具有所需特性的新化合物至关重要 (Rodrigues 等人,2015)。

抗癌研究

- 一些苯磺酰胺的衍生物已被评估其作为抗癌剂的潜力。这包括评估它们对各种癌细胞系的有效性,为药物开发开辟了新途径 (Tsai 等人,2016)。

生物分子的调节

- 对结构相关的皮洛蒂酸衍生物的研究表明,取代基如何调节 HNO(偶氮酮、硝氧基)捐赠的 pH 值。这项研究对理解和控制生物和化学过程具有影响 (Sirsalmath 等人,2013)。

属性

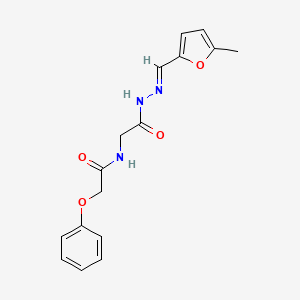

IUPAC Name |

4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO4S/c1-9-6-10(13)4-5-11(9)19(16,17)14-7-12(2,15)8-18-3/h4-6,14-15H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISAVOITPWSWBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)

![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)

methanone](/img/structure/B3003890.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)

![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)